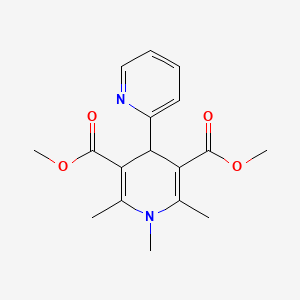

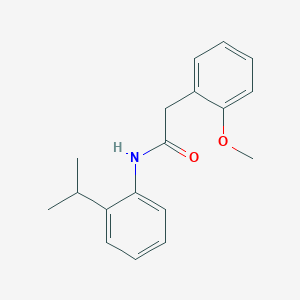

dimethyl 1',2',6'-trimethyl-1',4'-dihydro-2,4'-bipyridine-3',5'-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of dimethyl 1',2',6'-trimethyl-1',4'-dihydro-2,4'-bipyridine-3',5'-dicarboxylate and related compounds typically involves multi-step chemical reactions, starting from substituted 2-halopyridines or similar precursors. An efficient and scalable synthesis method has been developed starting from these precursors, using modified Negishi cross-coupling conditions. This approach offers a versatile route for the synthesis of 4-functionalized 2,2'-bipyridines, suitable for further chemical modifications and applications (Havas et al., 2009).

Molecular Structure Analysis

The molecular structure of dimethyl 1',2',6'-trimethyl-1',4'-dihydro-2,4'-bipyridine-3',5'-dicarboxylate has been studied using various spectroscopic and crystallographic techniques. X-ray crystallography has revealed detailed insights into the arrangement of pyridyl donors and the distortion upon coordination of metal ions, indicating a significant influence of the ligand's structure on its binding properties (Blake et al., 2007).

Chemical Reactions and Properties

This compound participates in various chemical reactions, forming complexes with metals that can be utilized in applications such as dye-sensitized solar cells. The coordination behavior with copper(I) has been studied, showing the potential for incorporation into copper-based dye-sensitized solar cells (DSCs) and highlighting the importance of the ligand's structural features (Constable et al., 2009).

Physical Properties Analysis

The physical properties, including phase transitions and vibrations, have been analyzed through differential scanning calorimetry and dielectric characteristics. These studies have revealed interesting properties such as antiferroelectric features and phase transitions that could be relevant for materials science applications (Bator et al., 2011).

Applications De Recherche Scientifique

Supramolecular Chemistry and Ligand Design

Research in supramolecular chemistry has leveraged compounds like 2,6-bis(trimethyltin)pyridine for Stille-type coupling procedures to prepare bipyridines and terpyridines, which are crucial in the synthesis of pyridine-based ligands for supramolecular chemistry. These ligands have potential applications in the design of molecular architectures and materials with specific properties (Schubert & Eschbaumer, 1999)[https://consensus.app/papers/strategy-toward-pyridinebased-ligands-chemistry-schubert/8b5a9a4baa9e5145b8b9878a9e112b74/?utm_source=chatgpt].

Photoluminescence and Coordination Polymers

In the field of materials science, 2,6-dimethylpyridine derivatives have been used to synthesize metal-organic coordination polymers. These materials exhibit interesting structural features and photoluminescence properties, making them candidates for applications in sensing, light-emitting devices, and photocatalysis. For instance, the use of 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid in coordination chemistry has led to the assembly of zinc and cobalt-based polymers with potential photoluminescent applications (Huang, 2008)[https://consensus.app/papers/liganddirected-coordination-polymers-disorder-huang/3c123ad51936550f8b914d8ed7bf750a/?utm_source=chatgpt].

Antioxidant Properties and Chemical Stability

Compounds related to dimethyl bipyridine derivatives have been explored for their antioxidant properties. A series of 6-substituted-2,4-dimethyl-3-pyridinols demonstrated significant antioxidant activity, which is pivotal in the development of new therapeutic agents and materials resistant to oxidative stress. These studies highlight the importance of chemical structure on antioxidant efficacy and provide a foundation for future drug development and material science applications (Wijtmans et al., 2004)[https://consensus.app/papers/synthesis-reactivity-wijtmans/0d170459b14a5aafae88893e6df3d495/?utm_source=chatgpt].

Dye-Sensitized Solar Cells (DSCs)

Research in renewable energy has focused on the development of copper-based dye-sensitized solar cells (DSCs). Copper(I) complexes with 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid substituents have been synthesized and evaluated for their potential in enhancing the efficiency of DSCs. These studies contribute to the ongoing search for cost-effective and efficient materials for solar energy conversion (Constable et al., 2009)[https://consensus.app/papers/copperi-complexes-66disubstituted-22bipyridine-acids-constable/37c0c8f20f785111861e42fdc065a79e/?utm_source=chatgpt].

Propriétés

IUPAC Name |

dimethyl 1,2,6-trimethyl-4-pyridin-2-yl-4H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-10-13(16(20)22-4)15(12-8-6-7-9-18-12)14(17(21)23-5)11(2)19(10)3/h6-9,15H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKPLCMARUSJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=N2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 1,4-dihydro-4-(2-pyridinyl)-1,2,6-trimethyl-3,5-pyridinedicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)

![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)

![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)

![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)

![1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)

![3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)

![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)